![molecular formula C17H24N4O3 B5657996 1-ethyl-3,5-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-pyrazole-4-carboxamide](/img/structure/B5657996.png)
1-ethyl-3,5-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-pyrazole-4-carboxamide
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Overview
Description
The compound of interest falls within the category of pyrazole derivatives, known for their diverse biological activities and applications in medicinal chemistry. Pyrazole compounds have been extensively studied for their potential as therapeutic agents, including their antileukemic, antiallergic, and fungicidal properties, as well as their role in plant growth regulation.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of intermediates such as chloromethylpyrazolo and ethyl carboxylates with various nucleophiles. For example, the reaction of silylated imidazole and pyrazole carboxamides with chlorotetrahydrofuran yields tetrahydrofuran derivatives, showcasing the versatility of pyrazole synthesis methods (Earl & Townsend, 1979).
Molecular Structure Analysis
X-ray diffraction is a common technique for determining the crystal structure of pyrazole derivatives, providing insights into their molecular geometry and intermolecular interactions. For instance, the crystal structure of ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate was elucidated, highlighting its monoclinic space group and the dimensions of its unit cell, which contribute to understanding its chemical reactivity and biological activity (Minga, 2005).
Chemical Reactions and Properties
The chemical reactivity of pyrazole derivatives is influenced by their molecular structure, with functionalities such as the methylisoxazole group playing a significant role in their interaction with other chemical entities. For example, the synthesis of 3-methylisoxazole-5-carboxamides demonstrates the potential for generating diverse pyrazole-based compounds through targeted chemical reactions (Martins et al., 2002).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are critical for their formulation and application in drug development. These properties are often characterized through techniques like differential scanning calorimetry and thermogravimetric analysis, providing valuable information for the optimization of pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for their biological activity. Studies on the synthesis and reactivity of pyrazole ligands offer insights into the development of new compounds with potential application in catalysis and as pharmaceutical agents (Esquius et al., 2000).
properties
IUPAC Name |
1-ethyl-3,5-dimethyl-N-[(3R,4S)-4-[(3-methyl-1,2-oxazol-5-yl)methyl]oxolan-3-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-5-21-12(4)16(11(3)19-21)17(22)18-15-9-23-8-13(15)7-14-6-10(2)20-24-14/h6,13,15H,5,7-9H2,1-4H3,(H,18,22)/t13-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOZGKYTMPSWAN-HIFRSBDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)NC2COCC2CC3=CC(=NO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C(=N1)C)C(=O)N[C@H]2COC[C@H]2CC3=CC(=NO3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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